1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine

Lipophilicity Drug-likeness Physicochemical property optimization

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 1184452-71-8) is a heterocyclic primary amine building block with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. It features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopentyl group and at the 5-position with a free aminomethyl (-CH₂NH₂) moiety.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1184452-71-8
Cat. No. B1530242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
CAS1184452-71-8
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NOC(=N2)CN
InChIInChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2
InChIKeyKODANQCNOCJCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 1184452-71-8): A Cyclopentyl-Substituted 1,2,4-Oxadiazole Methanamine Building Block


1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 1184452-71-8) is a heterocyclic primary amine building block with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopentyl group and at the 5-position with a free aminomethyl (-CH₂NH₂) moiety. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, offering enhanced resistance to hydrolytic and metabolic degradation [1]. This compound serves as a versatile intermediate for amide coupling, reductive amination, and urea-forming reactions in medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, and anti-inflammatory pathways [2].

Why Generic 1,2,4-Oxadiazole Methanamine Substitution Fails: Evidence for Regioisomer- and Substituent-Dependent Differentiation


Substituting 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine with a generic oxadiazole methanamine building block is scientifically unsound due to three quantifiable differentiation axes. First, the 1,2,4-oxadiazole regioisomer exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart, with significant downstream differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Second, the identity of the C3 substituent profoundly affects both lipophilicity and target engagement: a 4-methylphenylcyclopentyl-bearing 1,2,4-oxadiazole demonstrated CRBP1 inhibitory activity with a Kᵢ of 9.0 ± 4.1 μM, whereas replacement with a trifluoromethyl group abolished binding entirely [2]. Third, the free primary amine at the C5 position is essential for downstream derivatization chemistry; N-methylated, Boc-protected, or carboxylic acid variants preclude certain conjugation strategies and alter the physicochemical profile .

Quantitative Differentiation Evidence for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine vs. Closest Analogs


Lipophilicity Differentiation: Cyclopentyl C3 Substituent Provides Intermediate LogP (~2–3) Between Polar Aryl and Bulky tert-Butyl Analogs

The cyclopentyl substituent at the C3 position of the 1,2,4-oxadiazole ring confers an estimated LogP in the range of approximately 2–3, positioning it at an intermediate lipophilicity window between polar aryl analogs such as (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (LogP estimated ~1.0–1.5 based on aromatic character) and bulkier alkyl analogs such as (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine (LogP estimated ~2.5–3.5). This intermediate range aligns with the recommended LogD 1–3 window for oral drug candidates per the AstraZeneca lipophilicity guidelines [1]. In contrast, 3-aryl-substituted variants risk suboptimal permeability due to excessive polarity, while 3-tert-butyl analogs may exceed the acceptable lipophilicity ceiling, increasing the probability of promiscuous off-target binding and CYP450-mediated metabolic liabilities [2].

Lipophilicity Drug-likeness Physicochemical property optimization

Regioisomer Selection: 1,2,4-Oxadiazole Core Confers Approximately One Order of Magnitude Higher Lipophilicity vs. 1,3,4-Oxadiazole Isomers

The selection of the 1,2,4-oxadiazole regioisomer over the 1,3,4-oxadiazole alternative is a deliberate physicochemical decision. A systematic comparison of matched molecular pairs from the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers. This means that for targets requiring higher membrane permeability or for central nervous system (CNS) applications where increased lipophilicity is desirable, the 1,2,4-oxadiazole scaffold—as present in 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine—is the structurally preferred choice, whereas 1,3,4-oxadiazole analogs would be selected for applications prioritizing aqueous solubility and reduced hERG liability [2].

Bioisosterism Metabolic stability Oxadiazole regioisomer differentiation

Cyclopentyl Pharmacophore Validation: 4-Methylphenylcyclopentyl-1,2,4-Oxadiazole Derivatives Achieve Single-Digit Micromolar CRBP1 Binding Affinity (Kᵢ = 7.1–10.7 μM)

The cyclopentyl-bearing 1,2,4-oxadiazole scaffold has been crystallographically validated as a competitive inhibitor of cellular retinol-binding protein 1 (CRBP1). In a high-throughput screen of 45,840 drug-like compounds, two inhibitors featuring a 3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl core demonstrated Kᵢ values of 9.0 ± 4.1 μM (inhibitor 1, Z5H) and 7.1 ± 2.7 μM (inhibitor 2, ZDF) [1]. X-ray crystallography at 1.13–1.85 Å resolution confirmed that the 4-methylphenylcyclopentyl moiety occupies the hydrophobic portal region of CRBP1, with the cyclopentyl group serving as a critical spacer for optimal hydrophobic interactions [2]. Critically, replacement of the cyclopentyl-containing hydrophobic moiety with a trifluoromethyl group abolished CRBP1 binding, and substitution with a diphenylmethyl group was required for retention of activity (inhibitor 3, Kᵢ = 8.3 ± 2.8 μM), underscoring the non-interchangeable nature of the cyclopentyl pharmacophore element [3]. While 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine represents the unelaborated core scaffold (lacking the 4-methylphenyl and N-alkyl substitutions), this structural homology establishes that the cyclopentyl-1,2,4-oxadiazole core is a competent pharmacophore for engaging lipid-binding protein targets.

CRBP1 inhibition Retinoid metabolism Ocular disease therapeutics

Cyclopentyl Motif in PDE4B2 Inhibition: 3-Cyclopentyloxy-4-Methoxyphenyl-1,2,4-Oxadiazole Achieves PDE4B2 IC₅₀ = 5.28 μM with In Vivo Anti-Inflammatory Activity

The cyclopentyl-containing 1,2,4-oxadiazole motif has demonstrated validated biological activity in the phosphodiesterase 4B2 (PDE4B2) target class. Among a series of 3,5-disubstituted-1,2,4-oxadiazoles, compound 9a—bearing a 3-cyclopentyloxy-4-methoxyphenyl group at the C3 position—was identified as the most potent PDE4B2 inhibitor with an IC₅₀ of 5.28 μM [1]. Structure-activity relationship (SAR) studies explicitly revealed that the 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring bearing heteroatoms at the 5-position are essential for PDE4B2 inhibitory activity [2]. Compound 9a also exhibited significant analgesic and anti-inflammatory activities in formalin-induced pain models in mice and carrageenan-induced paw edema models in rats, providing in vivo validation of the cyclopentyl-oxadiazole pharmacophore [3]. This contrasts with analogs lacking the cyclopentyloxy motif, which showed reduced or no PDE4B2 inhibitory activity, establishing the cyclopentyl group as a key structural determinant for target engagement in this enzyme class.

PDE4B2 inhibition Anti-inflammatory Phosphodiesterase

Primary Amine Derivatization Advantage: Free -CH₂NH₂ Enables Direct Conjugation Without Deprotection vs. N-Methylated, N-Boc, or Carboxylic Acid Analogs

The free primary amine (-CH₂NH₂) at the C5 position differentiates 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine from closely related analogs that bear N-methyl (CAS 1807988-35-7), hydrochloride salt-only (CAS 1807979-70-9), or carboxylic acid (CAS 1179299-13-8) functional groups at the equivalent position . The primary amine enables direct, protecting-group-free conjugation via amide coupling (with carboxylic acids), reductive amination (with aldehydes/ketones), urea formation (with isocyanates), and sulfonamide synthesis (with sulfonyl chlorides) . In contrast, the N-methyl analog (1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine) is limited to tertiary amine alkylation or quaternization reactions, precluding amide bond formation. The propanoic acid analog (3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid) requires activation for amide bond formation and introduces an additional two-carbon spacer that alters the spatial relationship between the oxadiazole core and the conjugation partner [1]. The free base form (CAS 1184452-71-8, available at 98% purity from LeYan) further provides flexibility in salt selection compared to the pre-formed hydrochloride salt (CAS 1807979-70-9) .

Synthetic accessibility Amide coupling Building block reactivity

Purity Specification Advantage: 98% Assay (LeYan) vs. Industry-Standard 95% for Closest Analogs from Competing Suppliers

The target compound 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is commercially available at a certified purity of 98% from LeYan (Product No. 1433571), compared to the industry-typical 95% purity specification offered for structurally analogous building blocks such as (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90564-77-5, typically 95–97%) and (3-isopropyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 936940-67-9, typically 95%) . This 3-percentage-point purity differential reduces the maximum potential impurity burden from 5% to 2%, a meaningful difference for reactions sensitive to side products—such as palladium-catalyzed cross-couplings, enzymatic assays, and crystallographic studies where trace impurities can cause false positives or inhibit crystal growth . Furthermore, the LeYan-supplied material includes MDL number MFCD12807709 and is available in multiple batch sizes (250 mg to 2.5 g), facilitating both pilot-scale exploration and library production without requiring re-validation of specifications across suppliers .

Chemical purity Quality specification Procurement reliability

Recommended Application Scenarios for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Based on Quantitative Differentiation Evidence


Structure-Based Design of CRBP1 Inhibitors for Retinal Disease Therapeutics

Procure 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine as the core scaffold for synthesizing elaborated nonretinoid CRBP1 inhibitors. The cyclopentyl-1,2,4-oxadiazole scaffold has been crystallographically validated at 1.13 Å resolution in the CRBP1 binding pocket (PDB 8GD2), with elaborated derivatives achieving Kᵢ values of 7.1–9.0 μM [1]. Use the free primary amine for direct amide coupling with diverse carboxylic acids to explore the hydrophobic portal region of CRBP1, guided by the SAR that 4-methylphenyl or diphenylmethyl substituents at the cyclopentyl-bearing position are critical for binding [2].

Phosphodiesterase 4B2 (PDE4B2) Inhibitor Lead Optimization

Utilize the cyclopentyl-bearing 1,2,4-oxadiazole building block for PDE4B2-targeted anti-inflammatory drug discovery. Published SAR demonstrates that a 3-cyclopentyloxy motif is essential for PDE4B2 inhibition (IC₅₀ = 5.28 μM for the lead compound 9a), with confirmed in vivo analgesic and anti-inflammatory efficacy in rodent models [1]. The free amine at the 5-position enables parallel library synthesis of piperidine-, pyrrolidine-, or other heterocycle-containing analogs to explore the 5-position SAR requirement for PDE4B2 activity [2].

CNS-Penetrant Kinase Inhibitor or GPCR Modulator Fragment Libraries

Incorporate this building block into fragment-based or DNA-encoded library (DEL) screening collections targeting CNS-active kinase inhibitors or GPCR modulators. The intermediate logP (~2–3) conferred by the cyclopentyl group is positioned within the optimal range for passive blood-brain barrier penetration, while the 1,2,4-oxadiazole core contributes approximately one order of magnitude higher lipophilicity compared to 1,3,4-oxadiazole regioisomers, favoring CNS exposure [1]. The free primary amine provides a single-point diversification handle compatible with high-throughput parallel synthesis workflows [2].

Betulinic Acid-1,2,4-Oxadiazole Amide Hybrid Synthesis for Anticancer Screening

Deploy this building block in semisynthetic conjugation with betulinic acid or related triterpenoid carboxylic acids via direct amide coupling. The (3-aryl-1,2,4-oxadiazol-5-yl)methanamine scaffold class has demonstrated high in vitro cytotoxic activity across multiple human cancer cell lines when conjugated to betulinic acid, and the cyclopentyl variant offers a non-aromatic, conformationally flexible alternative to the aryl-substituted series for exploring differential cytotoxicity profiles [1]. The 98% certified purity (LeYan) ensures minimal side-product interference in subsequent biological evaluation [2].

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